

# YPD-29B as a potent PD-L1 inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Immh-010 maleate*

Cat. No.: *B15610061*

[Get Quote](#)

An In-depth Technical Guide to YPD-29B: A Potent Small-Molecule PD-L1 Inhibitor

## Introduction

YPD-29B is a novel, potent, and specific small-molecule inhibitor of Programmed Cell Death Ligand 1 (PD-L1).[1] As the active metabolite of the orally bioavailable prodrug YPD-30 (also known as IMMh-010), YPD-29B represents a promising advancement in cancer immunotherapy, offering an alternative to monoclonal antibody-based treatments.[2][3][4] This document provides a comprehensive technical overview of YPD-29B, detailing its mechanism of action, binding kinetics, cellular activity, and the experimental protocols used for its characterization. It is intended for researchers, scientists, and professionals in the field of drug development.

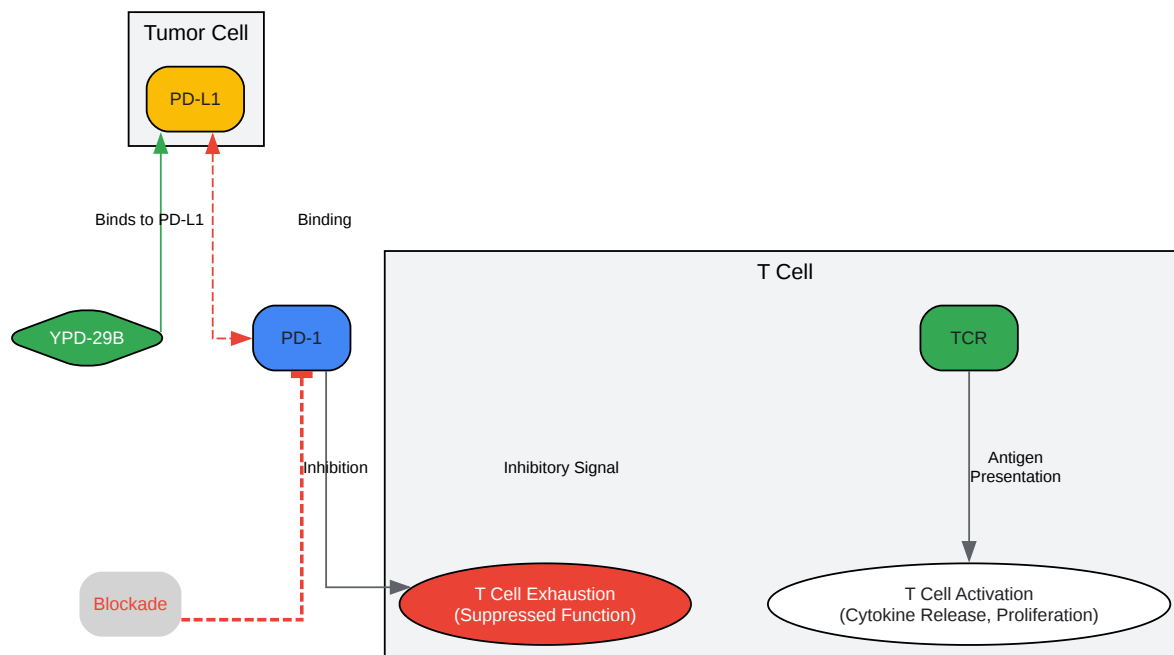
## Core Mechanism of Action

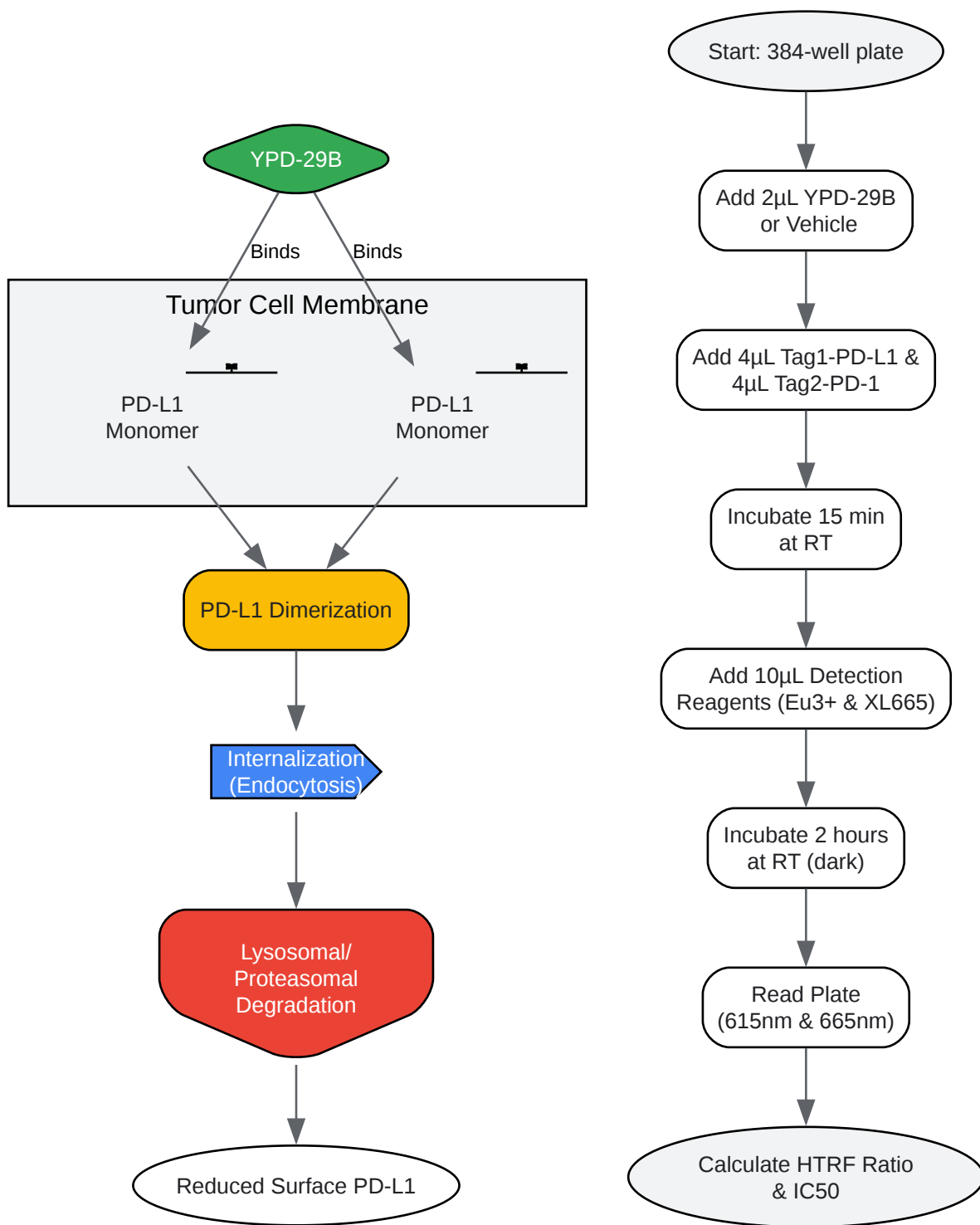
The PD-1/PD-L1 axis is a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, suppressing T-cell proliferation, cytokine release, and cytotoxic activity.

YPD-29B functions by directly targeting and binding to human PD-L1, effectively blocking its interaction with the PD-1 receptor.[1][3] Unlike passive blockade, the binding of YPD-29B to PD-L1 induces the dimerization, internalization, and subsequent degradation of the PD-L1 protein.[1][2][3] This dual mechanism not only prevents the immunosuppressive signal but also removes the ligand from the cancer cell surface, leading to a robust reactivation of T lymphocytes and restoration of the anti-tumor immune response.[3][5]

## Signaling Pathway and Inhibitor Action

The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of its disruption by YPD-29B.





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. YPD-29B | PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. researchgate.net [researchgate.net]
- 3. YPD-30, a prodrug of YPD-29B, is an oral small-molecule inhibitor targeting PD-L1 for the treatment of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of small molecule drugs targeting immune checkpoints | Cancer Biology & Medicine [cancerbiomed.org]
- 5. Discovery of bromobenzyl phenyl ether derivative YPD-29B: a novel pre-clinical compound targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YPD-29B as a potent PD-L1 inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610061#ypd-29b-as-a-potent-pd-l1-inhibitor]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

